molecular formula C7H5BrClF B7961332 2-Bromo-3-chloro-4-fluoro-1-methylbenzene

2-Bromo-3-chloro-4-fluoro-1-methylbenzene

Cat. No.: B7961332
M. Wt: 223.47 g/mol
InChI Key: OQYMEYOOGUEZFS-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-fluoro-1-methylbenzene is a useful research compound. Its molecular formula is C7H5BrClF and its molecular weight is 223.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloro-1-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYMEYOOGUEZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-3-chloro-4-fluoro-1-methylbenzene chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis strategies, and reactivity profile of 2-Bromo-3-chloro-4-fluoro-1-methylbenzene . This guide is structured for medicinal chemists and process scientists requiring a rigorous analysis of this poly-halogenated scaffold.

A High-Density Functional Scaffold for Medicinal Chemistry

Executive Summary

This compound (hereafter referred to as BCFM-Toluene ) represents a highly specialized "congested" aromatic scaffold. Its structure—characterized by contiguous substitution at positions 1, 2, 3, and 4—offers a unique combination of steric bulk, distinct electronic zones, and orthogonal reactive handles.

For drug development professionals, BCFM-Toluene is not merely a building block; it is a regioselective platform . The presence of three distinct halogens (Br, Cl, F) allows for sequential functionalization, enabling the rapid generation of diverse libraries from a single core. This guide explores the "1-2-3-4" substitution motif, providing validated protocols for exploiting its chemo-selective reactivity.

Structural & Electronic Profile

The "Buttressing Effect"

The defining feature of BCFM-Toluene is the steric congestion between the Methyl (C1) , Bromo (C2) , and Chloro (C3) groups.

  • Steric Strain: The van der Waals radius of Bromine (1.85 Å) and Chlorine (1.75 Å) forces the substituents to splay, potentially distorting the planarity of the ring or forcing the methyl group to rotate out of preferred conformations.

  • Impact on Reactivity: The C2-Br bond is sterically shielded by the C1-Me and C3-Cl. This makes oxidative addition (e.g., in Pd-catalysis) more difficult than in non-hindered isomers, requiring specialized ligands (e.g., Buchwald biaryl phosphines like SPhos or XPhos).

Electronic Topography
  • C4-Fluoro: Highly electronegative, creating a local dipole and deactivating the ring towards electrophilic attack. It serves as a metabolic blocker at the para-position relative to the methyl.

  • C2-Bromo: The most polarizable halogen, serving as the primary site for metal insertion or cross-coupling.

  • C3-Chloro: Electronically intermediate. It exerts an inductive withdrawing effect (-I) on the C2 position, potentially accelerating Lithium-Halogen exchange at C2 by acidifying the C-Br bond, despite the steric hindrance.

Synthetic Strategy (The "Expert" View)

Direct electrophilic halogenation of toluene to reach this specific isomer is not recommended due to poor regioselectivity. The "1-2-3-4" pattern is thermodynamically disfavored and kinetically difficult to access via standard Friedel-Crafts logic.

Recommended Route: The Sandmeyer Approach

To ensure isomeric purity, the most robust synthesis proceeds via the aniline derivative.

  • Starting Material: 2-Amino-3-chloro-4-fluorotoluene (or 3-chloro-4-fluoro-2-nitrotoluene).

  • Transformation: Diazotization followed by substitution with CuBr.

Why this route?

  • Causality: It fixes the nitrogen (and subsequently the bromine) position before the steric wall is fully erected.

  • Integrity: Avoids the formation of the 6-bromo isomer, which is the major product of direct bromination of 3-chloro-4-fluorotoluene.

Chemo-Selective Reactivity Map

The core value of BCFM-Toluene lies in the ability to differentiate between the three halogens.

Reactivity Hierarchy
  • C2-Br (Primary Handle): Reacts with Mg/Li (Exchange) or Pd(0) (Suzuki/Buchwald).

    • Condition: Mild room temperature or cryogenic (-78°C).

  • C3-Cl (Secondary Handle): Reacts with Pd(0) only under forcing conditions (high T, active ligands) or Ni(0).

    • Condition: High temperature (>80°C).

  • C4-F (Tertiary Handle): Inert to Pd/Ni coupling. Active in SNAr only if strong EWGs are introduced (e.g., nitration).

Visualization: The Orthogonal Workflow

The following diagram illustrates the sequential functionalization logic.

ReactivityMap Start BCFM-Toluene (2-Br, 3-Cl, 4-F) Li_Exchange Route A: Li-Halogen Exchange (n-BuLi, -78°C) Start->Li_Exchange Kinetic Control Suzuki_Br Route B: Suzuki Coupling (C-Br) (Pd(dppf)Cl2, Boronic Acid) Start->Suzuki_Br Chemoselective Product_A 2-Lithio Species (Electrophile Trapping) Li_Exchange->Product_A Product_B Biaryl Intermediate (Retains Cl, F) Suzuki_Br->Product_B Suzuki_Cl Route C: Suzuki Coupling (C-Cl) (Pd2(dba)3, XPhos, >100°C) Product_C Tri-functionalized Core Suzuki_Cl->Product_C Product_B->Suzuki_Cl Forcing Conditions

Caption: Sequential functionalization strategy exploiting the bond dissociation energy differences between C-Br, C-Cl, and C-F.

Experimental Protocols

Protocol 1: Chemo-selective Suzuki-Miyaura Coupling (C-Br Site)

Objective: Functionalize C2 while preserving C3-Cl and C4-F. Mechanism: The C-Br bond (approx. 68 kcal/mol) undergoes oxidative addition faster than C-Cl (approx. 81 kcal/mol).

Materials:

  • BCFM-Toluene (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.03 eq)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with BCFM-Toluene, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

    • Why: Oxygen poisons Pd(0) species and promotes homocoupling.

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat to 60°C for 4-6 hours.

    • Control: Do not exceed 80°C. Higher temperatures may initiate oxidative addition into the C-Cl bond, leading to mixtures.

  • Validation: Monitor via HPLC. The C-Cl peak should remain intact.

  • Workup: Filter through Celite, extract with EtOAc, and purify via silica chromatography.

Protocol 2: Regioselective Lithium-Halogen Exchange

Objective: Generate a nucleophile at C2. Challenge: The C1-Methyl group provides steric hindrance, but also prevents "ortho-lithiation" at the C6 position (which is blocked by the methyl). The competition is strictly between Br-exchange and Cl-exchange.

Materials:

  • BCFM-Toluene (1.0 eq)

  • n-Butyllithium (1.05 eq, 2.5M in hexanes)

  • Electrophile (e.g., DMF, CO₂, Iodine)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cryogenics: Cool a solution of BCFM-Toluene in THF to -78°C (Dry Ice/Acetone).

    • Critical: Temperature control is vital. At > -50°C, the lithiated species may undergo "benzylic metallation" at the methyl group or eliminate Li-F (benzyne formation).

  • Addition: Add n-BuLi dropwise over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates formation of the aryl-lithium species.

  • Equilibration: Stir for 30 minutes at -78°C.

    • Mechanism: Lithium preferentially exchanges with Bromine over Chlorine due to the weaker C-Br bond and better stabilization of the resulting anion.

  • Quench: Add the Electrophile (dissolved in THF if solid) rapidly.

  • Warm-up: Allow to warm to room temperature naturally.

Quantitative Data Summary

PropertyValue (Est.)Relevance
Formula C₈H₆BrClFMolecular Weight: 239.49 g/mol
ClogP ~3.8High lipophilicity due to tri-halogenation.
C-X Bond Energy C-Br: ~68 kcal/molC-Cl: ~81 kcal/molC-F: ~116 kcal/molBasis for chemo-selectivity.
H-Bond Donors 0Purely hydrophobic scaffold.
PSA 0 ŲExcellent blood-brain barrier (BBB) permeability potential.

Safety & Handling

  • Skin Absorption: Poly-halogenated aromatics are highly lipophilic and can penetrate skin easily. Double-gloving (Nitrile) is mandatory.

  • Volatility: While the boiling point is likely >200°C, intermediates can sublime. Handle in a fume hood.

  • Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie.

Technical Guide: Solubility Profiling & Solvent Selection for 2-Bromo-3-chloro-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-chloro-4-fluoro-1-methylbenzene (henceforth BCFM ) represents a class of dense, polyhalogenated aromatic intermediates critical in the synthesis of next-generation agrochemicals and fluorinated pharmaceuticals. Its unique substitution pattern—combining a lipophilic methyl group with three distinct halogens—creates a specific solubility profile dominated by dispersion forces and weak electrostatic interactions.

This guide addresses the lack of public empirical data for BCFM by establishing a first-principles solubility framework . It provides researchers with a predictive model for solvent selection, a validated experimental protocol for solubility determination, and strategic recommendations for reaction engineering.

Physicochemical Profile & Theoretical Grounding

To understand the solubility behavior of BCFM, we must first deconstruct its molecular architecture. The interplay between the hydrophobic toluene core and the electron-withdrawing halogen array dictates its interaction with solvents.

Structural Analysis
  • Core: Toluene (Methylbenzene) – Lipophilic, aromatic.

  • Substituents:

    • Methyl (-CH₃): Increases lipophilicity (+π).

    • Fluoro (-F): High electronegativity, low polarizability. Acts as a weak hydrogen bond acceptor (HBA).

    • Chloro (-Cl) & Bromo (-Br): High polarizability, significant contribution to London Dispersion Forces.

Estimated Physicochemical Parameters

Using Group Contribution Methods (Hansch-Leo), we can estimate the partition coefficient (LogP), which serves as the primary predictor for solubility in organic media vs. aqueous systems.

ParameterEstimated ValueImplication for Solubility
LogP (Octanol/Water) 4.2 – 4.8 Highly Lipophilic. Essentially insoluble in water.
Molecular Weight ~223.47 g/mol Moderate density; likely solid or viscous oil at RT.
Hansen Parameter (δD) HighStrong affinity for solvents with high dispersion forces (e.g., DCM, Toluene).
Hansen Parameter (δP) Low-ModerateLimited solubility in highly polar solvents without lipophilic tails.

Expert Insight: The "Halogen Dance" of electron density suggests that while the molecule is overall non-polar, the C-F bond creates a local dipole. This allows for better-than-expected solubility in polar aprotic solvents like THF or Ethyl Acetate compared to per-chlorinated analogs.

Solvent Compatibility Matrix

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we categorize organic solvents by their efficacy for BCFM.

Solubility Tiers
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent (>500 mg/mL)Ideal for extractions and chromatography loading. Matches the solute's high polarizability.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneVery Good (>300 mg/mL)Preferred for high-temp reactions due to π-π stacking interactions.
Ethers (Polar Aprotic) THF, 2-MeTHF, MTBE, 1,4-DioxaneGood (100–300 mg/mL)Standard solvents for Grignard formation or Lithiation reactions involving the C-Br bond.
Esters/Ketones Ethyl Acetate, AcetoneModerate (50–150 mg/mL)Good for crystallization (cooling) or as anti-solvents in combination with non-polar media.
Alcohols (Polar Protic) Methanol, Isopropanol (IPA)Low to Moderate (Temperature Dependent)Critical: Likely poor solubility at RT, making these ideal candidates for recrystallization solvents.
Alkanes Hexane, Heptane, CyclohexaneModerate Solubility decreases with chain length. Often used to precipitate the compound from DCM/THF.
Water WaterNegligible (<0.1 mg/mL)The biphasic partner for wash steps.
Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended process step (Reaction vs. Purification).

SolventSelection Start Process Goal Reaction Chemical Reaction Start->Reaction Purification Purification / Isolation Start->Purification MetalCat Metal Catalysis (Suzuki/Buchwald) Reaction->MetalCat Lithiation Lithiation / Grignard Reaction->Lithiation Recryst Recrystallization Purification->Recryst Extract Extraction Purification->Extract Dioxane 1,4-Dioxane or Toluene (High T, Inert) MetalCat->Dioxane THF Anhydrous THF or 2-MeTHF (Coordination) Lithiation->THF Alcohol Hot MeOH or IPA (Cool to precipitate) Recryst->Alcohol DCM DCM or Ethyl Acetate (Max Solubility) Extract->DCM

Figure 1: Decision logic for solvent selection based on process requirements.

Experimental Protocol: Gravimetric Solubility Determination

Since literature values are absent, researchers must validate solubility experimentally. This protocol ensures reproducibility and accuracy.

Materials & Equipment
  • Analyte: this compound (Assay >98%).

  • Solvents: HPLC Grade (DCM, MeOH, Toluene, Heptane).

  • Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, Analytical Balance (±0.01 mg), HPLC vials.

Step-by-Step Methodology
  • Saturation:

    • Add excess BCFM solid to 2.0 mL of the target solvent in a sealed glass vial.

    • Why: We need to ensure a solid phase remains to confirm thermodynamic equilibrium.

  • Equilibration:

    • Agitate at the target temperature (e.g., 25°C) for 24 hours at 500 rpm.

    • Tip: Visually inspect after 1 hour. If all solid dissolves, add more BCFM.

  • Filtration:

    • Stop agitation and allow solids to settle for 30 minutes.

    • Draw the supernatant and filter through a 0.45 µm PTFE filter (compatible with aggressive organics).

    • Caution: Do not use Nylon filters with halogenated solvents; they may degrade or extract impurities.

  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed tared vial.

    • Evaporate solvent under a gentle stream of Nitrogen (N₂) or in a vacuum oven at 40°C.

    • Weigh the residue.

    • Calculation: Solubility (

      
      ) = 
      
      
      
Analytical Validation (HPLC)

For higher precision, or if the compound is volatile (leading to gravimetric errors), use HPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: ACN:Water (80:20) is recommended due to high lipophilicity.

  • Detection: UV at 254 nm (Aromatic ring absorption).

Applications in Drug Development

Understanding the solubility of BCFM is crucial for its role as a scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The Fluorine at the 4-position is activated by the electron-withdrawing Chlorine and Bromine atoms.

  • Solvent Choice: Polar Aprotic (DMSO, DMF, NMP).

  • Reasoning: These solvents solvate cations (e.g., K⁺ from K₂CO₃) well but leave the nucleophile "naked" and reactive, facilitating the displacement of the Fluorine or Chlorine.

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Bromine at the 2-position is the preferred site for oxidative addition.

  • Solvent System: Toluene/Water or Dioxane/Water mixtures.

  • Solubility Challenge: BCFM is insoluble in water. A co-solvent (Dioxane) or a Phase Transfer Catalyst (e.g., TBAB) is mandatory to bring the reactants into the same phase.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the theoretical basis for solubility prediction using dispersion, polar, and hydrogen-bonding parameters).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Contextualizes LogP and lipophilicity in pharmaceutical intermediates).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity scales and their effect on chemical reactivity).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-Bromo-4-fluorotoluene (Used as a structural analog for Read-Across data).

Methodological & Application

Title: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-3-chloro-4-fluorotoluene: A Protocol for Site-Specific C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemists

Abstract

This application note provides a comprehensive guide to performing a regioselective Suzuki-Miyaura cross-coupling reaction on the polyhalogenated aromatic substrate, 2-Bromo-3-chloro-4-fluorotoluene. The protocol is specifically designed for researchers in drug development and process chemistry who require precise control over C-C bond formation on complex intermediates. We delve into the mechanistic principles governing selectivity, detail a robust experimental protocol, and offer insights into reaction optimization and troubleshooting. The primary challenge—achieving selective coupling at the C-Br bond while leaving the more inert C-Cl bond intact—is addressed through the strategic selection of a modern palladium catalyst system.

Introduction: The Challenge of Selectivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the synthesis of complex pharmaceutical agents, polyhalogenated aromatic compounds are invaluable building blocks, offering multiple, distinct handles for sequential functionalization.

The substrate, 2-Bromo-3-chloro-4-fluorotoluene, exemplifies this utility and its inherent challenge. It possesses two potential sites for oxidative addition in a palladium-catalyzed cycle: a carbon-bromine bond and a carbon-chlorine bond. The successful synthesis of a target molecule often hinges on the ability to selectively activate one site over the other. This guide focuses on exploiting the intrinsic difference in bond dissociation energies (C-Br < C-Cl) to achieve a highly regioselective Suzuki coupling at the C-Br position. The choice of catalyst, ligand, base, and solvent system is paramount in amplifying this reactivity difference to achieve near-perfect selectivity.

Mechanistic Rationale for Regioselectivity

The selectivity of the Suzuki coupling on polyhalogenated substrates is primarily dictated by the initial, rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key stages:

  • Oxidative Addition: A Pd(0) complex inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This step is generally the slowest and controls selectivity. The reactivity order for this step is I > Br > OTf > Cl >> F.

  • Transmetalation: The organoboron reagent (R-B(OR)2) transfers its organic group to the palladium center, a process activated by a base.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X (Palladacycle) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)L_n-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArX Ar-X ArX->OxAdd Boronic R-B(OR)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For 2-Bromo-3-chloro-4-fluorotoluene, the significantly lower bond energy of the C-Br bond compared to the C-Cl bond means that oxidative addition of a suitable Pd(0) catalyst will occur preferentially at the bromide position. The key is to use conditions that are vigorous enough to activate the C-Br bond efficiently but mild enough to leave the C-Cl bond untouched.

Optimizing Reaction Parameters for Selectivity

Achieving high selectivity requires a careful balance of all reaction components. The following workflow outlines the critical decision points for designing the optimal protocol.

Optimization_Workflow Start Goal: Selective Coupling at C-Br of 2-Bromo-3-chloro-4-fluorotoluene Catalyst Select Catalyst System (Pd Source + Ligand) Start->Catalyst Base Choose Base (Strength & Solubility) Catalyst->Base Solvent Select Solvent (Polarity & Temperature) Base->Solvent Setup Reaction Setup (Inert Atmosphere, Temp Control) Solvent->Setup Monitor Monitor Progress (TLC, GC-MS) Setup->Monitor Analysis Analyze Outcome (Yield & Selectivity) Monitor->Analysis Success Success! High Yield & >98:2 Selectivity Analysis->Success Meets Criteria Troubleshoot Troubleshoot Analysis->Troubleshoot Fails Criteria LowYield Low Yield? -> Increase Temp -> Change Ligand Troubleshoot->LowYield LowSelectivity Low Selectivity? -> Lower Temp -> Weaker Base Troubleshoot->LowSelectivity

Caption: Workflow for optimizing selective Suzuki coupling.

  • Palladium Pre-catalyst: While Pd(PPh₃)₄ can be effective, modern pre-catalysts are often more active and air-stable. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent choices that form the active Pd(0) species in situ.

  • Ligand Selection: This is the most critical factor for tuning reactivity and selectivity. For activating C-Br bonds while sparing C-Cl, moderately electron-rich and bulky phosphine ligands are ideal. While highly active ligands like SPhos or XPhos can activate C-Cl bonds at higher temperatures, they can be used effectively for C-Br coupling under milder conditions. A good starting point is a ligand like triphenylphosphine (PPh₃) or a slightly more electron-rich tri(o-tolyl)phosphine for enhanced activity.

  • Base: The base is essential for activating the boronic acid in the transmetalation step. An aqueous solution of a mild inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is typically sufficient for C-Br coupling. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be used with caution, as they can sometimes promote competitive C-Cl activation or side reactions.

  • Solvent System: A two-phase solvent system is often beneficial. A non-polar organic solvent like 1,4-dioxane or toluene dissolves the aryl halide and catalyst, while an aqueous phase dissolves the inorganic base and facilitates the removal of boronic acid byproducts. The choice of solvent also dictates the accessible temperature range.

Experimental Protocol: Selective Coupling with Phenylboronic Acid

This protocol details a reliable method for the selective Suzuki coupling of 2-Bromo-3-chloro-4-fluorotoluene with phenylboronic acid.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents are hazardous.

Materials & Reagents
  • 2-Bromo-3-chloro-4-fluorotoluene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 eq, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-3-chloro-4-fluorotoluene (e.g., 1.11 g, 5.0 mmol, 1.0 eq), phenylboronic acid (0.73 g, 6.0 mmol, 1.2 eq), Pd(OAc)₂ (22.4 mg, 0.1 mmol, 2 mol%), and PPh₃ (52.5 mg, 0.2 mmol, 4 mol%).

  • Solvent and Base Addition: Add 1,4-dioxane (20 mL) to the flask. In a separate beaker, dissolve K₂CO₃ (2.07 g, 15.0 mmol, 3.0 eq) in deionized water (5 mL). Add the aqueous base solution to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes by bubbling the gas through the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating and Monitoring: Immerse the flask in a pre-heated oil bath at 85-90 °C. Stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) every hour. The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (30 mL) and deionized water (20 mL). Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a viscous oil or solid. Purify the material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure product: 2-chloro-3-fluoro-6-methyl-1,1'-biphenyl.

Optimization and Troubleshooting

The following table provides a starting point for optimizing the reaction if the initial results are suboptimal.

ParameterCondition A (Standard)Condition B (For Sluggish Reactions)Condition C (For Selectivity Issues)Rationale
Ligand PPh₃SPhos (Buchwald Ligand)P(t-Bu)₃SPhos is more active and can drive slow reactions to completion. P(t-Bu)₃ can sometimes offer different selectivity profiles.
Base K₂CO₃K₃PO₄NaHCO₃A stronger base (K₃PO₄) can accelerate transmetalation. A weaker base (NaHCO₃) can reduce side reactions and improve selectivity.
Temperature 85-90 °C100 °C (Reflux)70-80 °CHigher temperatures increase reaction rate but may lead to C-Cl activation. Lower temperatures enhance selectivity.
Solvent Dioxane/H₂OToluene/H₂OTHF/H₂OToluene allows for higher temperatures. THF is a more polar option that can sometimes alter reaction kinetics.

Common Issues:

  • Low Yield: Ensure the inert atmosphere is maintained. Consider a more active ligand/catalyst system (Condition B).

  • Poor Selectivity (Formation of di-coupled product): Lower the reaction temperature and/or use a milder base (Condition C). Reduce the catalyst loading.

  • Recovery of Starting Material: The reaction is too slow. Increase the temperature or switch to a more active catalyst system (Condition B).

  • Hydrodehalogenation (Loss of Br): This can occur if the boronic acid is impure or decomposes. Use high-quality boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).

Conclusion

The regioselective Suzuki-Miyaura coupling of 2-Bromo-3-chloro-4-fluorotoluene is a highly achievable transformation critical for the synthesis of complex molecules in pharmaceutical and materials science. Success relies on a rational approach to catalyst selection and reaction optimization. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and employing a well-chosen palladium-phosphine catalyst system under controlled conditions, chemists can reliably generate the desired mono-coupled product in high yield and with excellent selectivity. The protocol and optimization strategies presented in this note serve as a robust foundation for researchers tackling similar synthetic challenges.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, Not-So-Obvious, Chemistry of the Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3970-3971. (This link is a summary, the full article may be behind a paywall, but the general principle is widely cited). [Link]

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics. Chemical Reviews, 111(3), 1417–1492. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Nucleophilic aromatic substitution protocols for fluorinated halotoluenes

Application Note: Precision Methodologies for Fluorinated Halotoluenes

Executive Summary & Mechanistic Grounding

Nucleophilic Aromatic Substitution (

Success in these transformations relies on exploiting the "Fluorine Effect" within the addition-elimination mechanism. Unlike electrophilic substitution, where C-F bonds are inert, in

The Hierarchy of Leaving Groups

In activated




Expert Insight: This reversal occurs because the rate-determining step is usually the formation of the Meisenheimer complex (nucleophilic attack), not the bond breaking. The C-F bond's polarization facilitates this attack. However, for this to hold true, the ring must be sufficiently electron-deficient (e.g., polyfluorinated or nitro-substituted).

Critical Process Parameters (CPPs)

To ensure reproducibility and high yields, the following parameters must be controlled.

Solvent Selection Matrix

The choice of solvent dictates the "nakedness" of the nucleophile. Dipolar aprotic solvents are required to solvate the cation while leaving the anionic nucleophile free to attack.

SolventDielectric Constant (

)
SuitabilityNotes
DMSO 46.7High Excellent for hard nucleophiles; difficult to remove (high BP).
DMF 36.7Medium/High Good balance; risk of decomposition at T > 140°C.
NMP 32.2High High thermal stability; ideal for forcing conditions.
THF 7.5Low Only suitable if using crown ethers or phase transfer catalysts.
Water Control

Strict anhydrous conditions are non-negotiable.

  • Risk: Hydroxide ions (

    
    ) generated from trace water are potent nucleophiles and will compete with your intended nucleophile, leading to phenolic byproducts.
    
  • Specification: Solvents must be dried to < 50 ppm

    
    .
    

Mechanistic Visualization

The following diagram illustrates the regioselectivity principles governing the reaction of 2,3,4,5,6-pentafluorotoluene. The methyl group directs the incoming nucleophile to the para position.

SNAr_Mechanismcluster_regioRegioselectivity LogicSubstratePentafluorotoluene(Ground State)TSTransition State(Attack)Substrate->TS+ NuNuNucleophile(R-NH2 / R-O-)Nu->TSMeisenheimerMeisenheimer Complex(Anionic Intermediate)TS->MeisenheimerRate Determining Step(Stabilized by F)Product4-Substituted-2,3,5,6-tetrafluorotolueneMeisenheimer->ProductRestoration ofAromaticityLeavingF- (Leaving Group)Meisenheimer->LeavingTextMethyl (+I effect) destabilizesortho/meta anionic charge.Attack occurs at PARA position.

Figure 1: Mechanistic pathway of

Experimental Protocols

Protocol A: Regioselective Amination of Pentafluorotoluene

Objective: Synthesis of 4-amino-2,3,5,6-tetrafluorotoluene derivatives. Substrate: 2,3,4,5,6-Pentafluorotoluene (PFT).

Materials
  • PFT (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or 
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMSO (for unreactive amines)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     (2.0 equiv) in dry MeCN (0.5 M concentration relative to PFT).
    
  • Addition: Add the amine (1.2 equiv) followed by PFT (1.0 equiv) via syringe.

    • Note: If the reaction is exothermic, cool to 0°C during addition.

  • Reaction: Heat the mixture to reflux (80°C for MeCN).

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or GC-MS. PFT is volatile; ensure the system is sealed well or use a condenser.

    • Endpoint: Typically 4–12 hours.

  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , 
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc and wash with water (

      
      ) to remove residual DMSO/salts.
      
  • Purification: Recrystallize from Hexane/CH2Cl2 or perform flash chromatography.

Validation Check:

Protocol B: Etherification of Activated Fluorohalotoluenes

Objective: Displacement of Fluorine in 2,4-Difluoronitrobenzene (DFNB) or similar activated halotoluenes. Note: In 2,4-difluorotoluene derivatives containing a nitro group, the fluorine ortho to the nitro group is generally more labile than the para fluorine due to the inductive proximity, though steric hindrance can shift this selectivity.

Workflow Diagram

Workflow_EtherificationStartStart: Reagent PrepMixMix: Alcohol + NaH (1.1 eq)in dry THF/DMF (0°C)Start->MixAddAdd: Fluorohalotoluene(Dropwise)Mix->Add Alkoxide formed ReactReact: Warm to RT(1-4 Hours)Add->ReactQuenchQuench: Sat. NH4Cl(Careful! H2 evolution)React->Quench TLC complete ExtractExtract: EtOAc/BrineQuench->ExtractAnalyzeAnalyze: 19F NMR / HPLCExtract->Analyze

Figure 2: Standard workflow for alkoxylation using sodium hydride.

Methodology
  • Alkoxide Formation: To a suspension of NaH (60% dispersion, 1.1 equiv) in dry THF at 0°C, add the alcohol (1.05 equiv) dropwise. Stir for 30 min until

    
     evolution ceases.
    
  • Substrate Addition: Add the fluorinated halotoluene (1.0 equiv) dissolved in minimal THF dropwise to the alkoxide solution.

  • Reaction: Allow to warm to room temperature.

    • Causality: The strong alkoxide nucleophile attacks the C-F bond. The leaving group (

      
      ) forms NaF, which precipitates in THF, driving the equilibrium forward (Le Chatelier’s principle).
      
  • Quench: Pour into saturated

    
     solution.
    
  • Isolation: Extract with Diethyl Ether or EtOAc. Dry over

    
    .
    

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Wet solvent (Hydrolysis)Redistill solvents; use molecular sieves (3Å or 4Å).
Regio-scrambling Temperature too highLower reaction temp; switch from DMF to MeCN.
Incomplete Reaction Poor solubility of baseAdd 18-Crown-6 (for K+) or 15-Crown-5 (for Na+) as phase transfer catalyst.
Glass Etching HF generationAlthough basic conditions are used, generated

can etch glass over long refluxes. Use PTFE liners if scaling up.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Foundational text on the "Fluorine Effect" and Meisenheimer stability).

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine. Tetrahedron, 59(4), 437-454. (Detailed regioselectivity in polyfluorinated systems).

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (The classic review establishing the

    
     mechanism). 
    
  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216-3221. (Context on Fluorine as a functional handle).

Application Note: High-Fidelity Lithiation of 2-Bromo-3-chloro-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the lithiation of 2-Bromo-3-chloro-4-fluoro-1-methylbenzene .

This substrate presents a specific chemoselective challenge known in organometallic chemistry as the "Benzyne Trap." The presence of a chlorine atom ortho to the bromine (the exchange site) creates a high risk of Li-Cl elimination to form a reactive benzyne intermediate, rather than the desired stable organolithium species.

This guide prioritizes the suppression of benzyne formation to ensure high yields of the desired electrophilic trapping product.

Executive Summary & Chemical Logic

The lithiation of This compound (1) is not a trivial halogen-lithium exchange. It is a kinetic race between two pathways:

  • The Desired Pathway: Li-Br exchange to form the 2-lithio species (2) , followed by reaction with an electrophile.

  • The Decomposition Pathway: Rapid 1,2-elimination of Li-Cl from species (2) to form the highly reactive 3-chloro-4-fluoro-1-methyl-2,3-benzyne (3) .

Key Structural Analysis:

  • C2-Br: The primary site for exchange due to the weak C-Br bond relative to C-Cl and C-F.

  • C3-Cl: A potential leaving group. Its position ortho to the lithiation site (C2) makes the species thermally unstable.

  • C4-F: Increases the acidity of the C5 proton, creating a risk of Directed Ortho Metalation (DoM) if bases (LDA) are used instead of nucleophiles (n-BuLi).

Decision Matrix: Selecting the Right Reagent
ParameterMethod A: n-ButyllithiumMethod B: i-PrMgCl·LiCl (Turbo Grignard)
Primary Mechanism Halogen-Lithium ExchangeHalogen-Magnesium Exchange
Temperature Req. <-78 °C (Strict) -40 °C to 0 °C
Benzyne Risk High (if T > -70°C)Low (Mg-Cl elimination is slow)
Reaction Time Fast (< 15 min)Moderate (1-4 hours)
Recommendation Use for simple electrophiles (TMSCl, MeI)Recommended for complex scale-up

Reaction Pathway Visualization

The following diagram illustrates the critical bifurcation point between stable lithiation and benzyne collapse.

G SM Starting Material (2-Br-3-Cl-4-F-Toluene) Intermediate Intermediate A (2-Lithio-3-chloro-species) SM->Intermediate Li-Br Exchange (Fast) Reagent n-BuLi (-78°C) Reagent->Intermediate Benzyne SIDE REACTION: 2,3-Benzyne Formation (LiCl Elimination) Intermediate->Benzyne Warming > -60°C (Critical Failure) Product Final Product (Electrophile Trapped) Intermediate->Product Electrophile (E+) <-78°C

Caption: Kinetic bifurcation of the 2-lithio-3-chloro intermediate. Temperature control is the sole barrier preventing collapse into the benzyne pathway.

Detailed Experimental Protocols

Method A: Cryogenic Lithiation (n-BuLi)

Best for small-scale, rapid screening where -78°C is easily maintained.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Et2O (Diethyl Ether). Note: Et2O often slows benzyne formation relative to THF.

  • Reagent: n-Butyllithium (1.6 M in hexanes, 1.05 equiv).

  • Electrophile: (e.g., DMF, Benzaldehyde, Iodine) (1.2 equiv).

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Dissolution: Charge the flask with the Substrate (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78 °C .

    • Critical Check: Use an internal thermometer. Do not proceed until internal T < -75 °C.

  • Exchange: Add n-BuLi dropwise via syringe over 10 minutes. Direct the stream down the side of the flask to precool the reagent.

    • Observation: A color change (often yellow or orange) may occur.

  • Incubation: Stir at -78 °C for exactly 15-20 minutes .

    • Warning: Do not extend beyond 30 minutes. The risk of Li-Cl elimination increases with time even at -78 °C.

  • Quench: Add the Electrophile (neat or dissolved in THF) rapidly.

  • Warming: Allow the reaction to stir at -78 °C for 10 minutes, then remove the cooling bath and allow to warm to room temperature naturally.

  • Workup: Quench with sat. NH4Cl solution, extract with EtOAc, and dry over MgSO4.

Method B: Turbo Grignard Exchange (Recommended)

Best for scale-up and higher stability.

Reagents:

  • Reagent: i-PrMgCl·LiCl (Turbo Grignard) (1.3 M in THF, 1.1 equiv).

Protocol:

  • Setup: Flame-dry flask under Argon.

  • Dissolution: Dissolve Substrate in anhydrous THF (0.5 M).

  • Cooling: Cool to -20 °C (Ice/Salt bath).

    • Note: The Mg-species is stable at this temperature, unlike the Li-species.

  • Exchange: Add i-PrMgCl·LiCl dropwise.

  • Reaction: Stir at -20 °C to 0 °C for 1–2 hours. Monitor conversion by GC-MS (aliquot quenched with water).

    • Success Metric: Disappearance of starting bromide.

  • Trapping: Add electrophile and warm to room temperature.

Troubleshooting & Critical Parameters

The "Benzyne Signature"

If your yield is low, check your crude NMR/GC-MS for the following "Benzyne Signature" byproducts:

  • Dimerization products: Biphenyls formed from benzyne + benzyne.

  • Nucleophilic addition products: If THF is attacked, you may see solvent-adducts.

  • Regioisomeric mixtures: Benzyne intermediates often lead to mixtures of products (e.g., nucleophile attacking C2 vs C3).

Solvent Effects Table
SolventPolarityEffect on Li-Br ExchangeEffect on Benzyne Formation
THF HighVery FastAccelerates (stabilizes Li cation, leaving Cl anion "naked")
Et2O MediumModerateSlower (Tight Ion Pairs retard elimination)
Toluene LowSlowSlowest (Best for stability, but exchange may fail)

References

  • General Halogen-Lithium Exchange Kinetics Bailey, W. F., & Patricia, J. J. (1988). The Chemistry of Organolithium Compounds. Journal of Organometallic Chemistry. [Link]

  • The Turbo Grignard Reagent (i-PrMgCl·LiCl) Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. [Link]

  • Benzyne Formation from o-Halo-Lithioarenes Gilchrist, T. L. (1985). The Chemistry of the Benzyne Bond. In: Patai's Chemistry of Functional Groups. [Link]

  • Lithiation of Fluorinated Aromatics Schlosser, M. (1998). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on DoM vs Exchange). [Link]

Troubleshooting & Optimization

Improving yield of 2-Bromo-3-chloro-4-fluoro-1-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 2-Bromo-3-chloro-4-fluoro-1-methylbenzene Synthesis Case ID: #AR-234-BCF Status: Open for Troubleshooting

Executive Summary & Yield Targets

Target Molecule: this compound (also known as 2-Bromo-3-chloro-4-fluorotoluene). Structural Challenge: The 1,2,3,4-substitution pattern creates significant steric strain. The bromine atom at position 2 is "sandwiched" between the methyl group (C1) and the chlorine atom (C3).

MetricStandard Bench YieldOptimized Target YieldKey Bottleneck
Direct Bromination < 5% (Wrong Isomer)N/ASteric hindrance directs to C6.
Sandmeyer Route 45-55%75-85% Diazonium stability & side reactions.
Purity (HPLC) > 95%> 98% Dehalogenation (Protodebromination).

Diagnostic Q&A: Why is my synthesis failing?

Q1: "I am brominating 3-chloro-4-fluorotoluene directly with , but I'm getting the wrong isomer. Why?"

Technical Analysis: You are likely isolating 6-bromo-3-chloro-4-fluorotoluene .

  • Mechanism: Electrophilic Aromatic Substitution (EAS) is governed by electronics and sterics.

  • Electronic Effects: The methyl group (C1) activates ortho positions (C2, C6). The chlorine (C3) and fluorine (C4) are ortho/para directors but deactivating.

  • Steric Effects (The Real Killer): Position C2 is flanked by a Methyl group and a Chlorine atom. This "buttressing effect" creates a massive energy barrier for the bulky active brominating species (likely

    
     complex).
    
  • Outcome: The electrophile attacks the sterically accessible C6 position (ortho to Methyl, para to Chlorine).

  • Corrective Action: Stop direct bromination. You must use the Sandmeyer Reaction starting from the corresponding aniline (2-amino-3-chloro-4-fluorotoluene) to force the bromine into the C2 position.

Q2: "I switched to the Sandmeyer route, but my yield is stuck at 40%. I see a lot of phenols."

Technical Analysis: Phenol formation (3-chloro-4-fluoro-2-methylphenol) indicates hydrolysis of the diazonium salt .

  • Cause: Insufficient acid concentration or reaction temperature too high during the initial diazotization.

  • Corrective Action:

    • Acid Concentration: Ensure your HBr concentration is >48%. Water competes with the bromide ion as a nucleophile.

    • Copper Catalyst: Use freshly prepared CuBr. If your CuBr is green or brown, it is oxidized. It should be white/off-white.

    • Solvent System: Switch to a biphasic system or use Acetic Acid/HBr to minimize water activity.

Q3: "The product degrades during workup. I'm losing the bromine."

Technical Analysis: Poly-halogenated aromatics are prone to Protodehalogenation (specifically debromination) under basic conditions or high heat, especially when flanked by electron-withdrawing groups.

  • Corrective Action:

    • Avoid strong bases during the quench. Use saturated

      
       carefully.
      
    • Do not distill at atmospheric pressure. Use high vacuum (< 5 mmHg) to keep the pot temperature below 80°C.

Visualizing the Problem: Reaction Pathways

The following diagram illustrates the kinetic competition between the "Easy" (wrong) pathway and the "Hard" (correct) pathway requiring the Sandmeyer approach.

ReactionPathways Start Precursor: 3-Chloro-4-fluorotoluene DirectBr Direct Bromination (Br2 / Fe) Start->DirectBr Attempted Route Nitration 1. Nitration 2. Reduction Start->Nitration Correct Route WrongProduct Major Product: 6-Bromo isomer (Sterically favored) DirectBr->WrongProduct >95% Yield Aniline Intermediate: 2-Amino-3-chloro- 4-fluorotoluene Nitration->Aniline Sandmeyer Sandmeyer Reaction (NaNO2 / HBr / CuBr) Aniline->Sandmeyer Diazotization Target Target: 2-Bromo-3-chloro- 4-fluorotoluene Sandmeyer->Target Regiospecific Substitution

Figure 1: Comparison of synthetic routes. Direct bromination fails due to steric hindrance at C2, necessitating the Sandmeyer approach via the aniline intermediate.

Optimized Protocol: The Sandmeyer Solution

Prerequisite: Start with 2-amino-3-chloro-4-fluorotoluene . If you do not have this, you must synthesize it via nitration of 3-chloro-4-fluorotoluene followed by fractional crystallization of the isomers (2-nitro vs 6-nitro) and reduction (


 or 

).
Phase 1: Diazotization (The Critical Step)

Goal: Generate the diazonium salt without hydrolysis.

  • Setup: 3-neck round bottom flask, mechanical stirrer (magnetic stirring is insufficient for the slurry), internal thermometer.

  • Charge: Suspend 1.0 eq of 2-amino-3-chloro-4-fluorotoluene in 48% Hydrobromic Acid (HBr) (10.0 eq).

    • Note: The large excess of acid is crucial to prevent diazo-amino coupling and phenol formation.

  • Cooling: Cool the suspension to -5°C to 0°C using an ice/salt bath.

  • Addition: Dropwise addition of

    
     (1.1 eq) dissolved in minimum water.
    
    • Rate Control: Maintain internal temperature < 5°C .

    • Endpoint: The solution should become clear(er). Test with starch-iodide paper (instant blue/black).

Phase 2: Substitution (Sandmeyer)

Goal: Replace


 with 

.
  • Catalyst Prep: In a separate flask, dissolve CuBr (0.5 eq) in 48% HBr (2.0 eq).

    • Troubleshooting: If CuBr is dark, wash with dilute sulfurous acid and ethanol before use.

  • Transfer: Transfer the cold diazonium solution into the CuBr solution (Inverse addition is often safer for exotherms, but standard addition works if controlled).

    • Temperature: Keep the receiving flask at 10-15°C initially.

  • Reaction: Allow the mixture to warm to room temperature slowly over 2 hours.

    • Observation: Nitrogen gas evolution will be vigorous. Ensure producing venting.

  • Heating: Finally, heat to 60°C for 30 minutes to ensure complete conversion.

Phase 3: Workup & Purification
  • Extraction: Cool to RT. Extract with Dichloromethane (DCM) x3.

  • Wash:

    • 1x Water

    • 1x 10% NaOH (Removes any phenolic byproducts - Critical step).

    • 1x Brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification:

    • Method: Vacuum Distillation or Column Chromatography (Hexanes).

    • Target: Clear, colorless oil or low-melting solid.

Troubleshooting Logic Flow

Use this decision tree to diagnose yield issues during the experiment.

Troubleshooting Issue Problem Detected: Low Yield / Impurities CheckIsomer Is it the correct isomer? (Check NMR C2-H vs C6-H) Issue->CheckIsomer WrongIsomer Wrong Isomer (6-Br) CheckIsomer->WrongIsomer Yes CorrectIsomer Correct Isomer (2-Br) CheckIsomer->CorrectIsomer No Action1 Switch from Direct Bromination to Sandmeyer Route WrongIsomer->Action1 CheckImpurities Identify Impurity Type CorrectIsomer->CheckImpurities Phenols Phenols present CheckImpurities->Phenols Coupling Diazo-coupling products (Azo dyes) CheckImpurities->Coupling FixPhenol Increase HBr Conc. Lower Diazotization Temp Phenols->FixPhenol FixCoupling Increase Acid Conc. Add NaNO2 slower Coupling->FixCoupling

Figure 2: Diagnostic flowchart for identifying root causes of failure in the synthesis of this compound.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Sandmeyer reaction protocols and diazonium salt handling).

  • March, J., & Smith, M. B. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Detailed mechanism of Electrophilic Aromatic Substitution and steric effects).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Best practices for scale-up and minimizing side reactions in halogenation).

  • Doyle, M. P., et al. (1977). Alkyl Nitrites as Nitrosating Agents in Organic Synthesis. Journal of Organic Chemistry. (Alternative nitrosation methods for sensitive substrates).

Topic: Purification & Troubleshooting Guide for Crude 2-Bromo-3-chloro-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Bromo-3-chloro-4-fluoro-1-methylbenzene

Document ID: TS-PUR-BCFM-001 Version: 2.1 (Current) Audience: Medicinal Chemists, Process Development Scientists Status: Active

Executive Summary & Compound Profile

This guide provides advanced troubleshooting and purification protocols for This compound (CAS: 1783823-53-9). As a highly functionalized halogenated toluene, this intermediate is critical in the synthesis of kinase inhibitors and agrochemicals. Its purification is often complicated by the presence of regioisomers (e.g., 6-bromo isomer) and potential de-halogenated byproducts.

Physicochemical Profile (Estimates based on structural analogs):

Property Value / Characteristic Notes
Physical State Low-melting solid or viscous liquid MP likely 30–50°C; often supercools to an oil.
Boiling Point ~220–230°C (Atmospheric) Do not distill at atm. Decomposes/Darkens.
Solubility High in DCM, EtOAc, Toluene Low in Hexane/Pentane at cold temps.

| Stability | Light Sensitive | Store in amber vials; prone to photolytic de-bromination. |

Purification Decision Matrix

Before proceeding, determine the state of your crude material. The high degree of halogenation increases the melting point relative to the parent toluene, but impurities often depress this, resulting in a "slush."

PurificationWorkflow Start Crude Material Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Yes Oil Dark Oil / Slush StateCheck->Oil No Recryst Method A: Recrystallization (Solvent: MeOH/Water or Hexane) Solid->Recryst Distill Method B: Vacuum Distillation (Remove volatile impurities) Oil->Distill PurityCheck QC: HPLC/GC Purity > 98%? Recryst->PurityCheck Distill->PurityCheck Column Method C: Flash Chromatography (Isomer Separation) PurityCheck->Column No (Isomers present) Final Final Product (Store under N2, Dark) PurityCheck->Final Yes Column->Recryst Polishing

Figure 1: Decision tree for selecting the optimal purification pathway based on crude physical state.

Technical Support Q&A: Troubleshooting & Protocols

Issue 1: "My product is a dark brown oil and refuses to crystallize."

Diagnosis: This is typically caused by trace oxidative impurities (quinones) or residual starting material acting as a solvent, depressing the melting point. The color suggests free bromine or iodine liberation.

Protocol: Oxidative Wash & Seeded Crystallization

  • Dissolution : Dissolve the crude oil in minimal Dichloromethane (DCM) (approx. 2-3 volumes).

  • Reductive Wash : Wash the organic phase twice with 10% Sodium Thiosulfate (Na₂S₂O₃) solution. This reduces colored halogens (Br₂, I₂) to water-soluble halides.

  • Drying : Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to a pale yellow oil.

  • Crystallization :

    • Dissolve residue in warm Hexane (40°C).

    • Cool slowly to Room Temperature.

    • Critical Step : If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal of pure material.

    • Cool to -20°C overnight.

Expert Insight : If the material remains an oil at -20°C, it is likely an eutectic mixture with a regioisomer. Proceed immediately to Method C (Chromatography) .

Issue 2: "I see a persistent impurity at RRT 0.95/1.05 in HPLC."

Diagnosis: This is likely a regioisomer (e.g., 2-bromo-5-fluoro... isomer) or a des-halo impurity (e.g., 2-chloro-4-fluorotoluene) formed during synthesis. These are difficult to remove via crystallization due to similar lattice energies.

Protocol: High-Efficiency Vacuum Distillation Note: Only effective if the boiling point difference is >5°C.

  • Setup : Use a short-path distillation head (Vigreux column recommended for better separation).

  • Vacuum : High vacuum is mandatory (< 1 mmHg).

  • Temperature Ramp :

    • Foreshot : Collect the first 5-10% (contains lower boiling des-halo impurities).

    • Main Fraction : Collect the steady plateau.

    • Residue : Discard the pot residue (contains poly-halogenated species/tars).

Data for Distillation (Estimated):

Pressure (mmHg) Expected Boiling Point (°C)
760 (Atm) ~225°C (Avoid - Decomposition Risk)
10 ~105-110°C

| 1 | ~75-85°C |

Issue 3: "The product degrades during storage."

Diagnosis: Poly-halogenated benzenes, especially those with bromine and iodine, are photolabile. Light can cleave the C-Br bond, creating radicals that polymerize or oxidize the methyl group.

Protocol: Stabilization & Storage

  • Container : Amber glass vials with Teflon-lined caps.

  • Atmosphere : Purge headspace with Argon or Nitrogen.

  • Stabilizer (Optional) : For long-term bulk storage, adding Copper turnings (acid scavenger) is not recommended for this specific compound due to potential coupling reactions. Instead, store at 4°C .

Detailed Methodologies

Method C: Flash Chromatography (Isomer Separation)

Use this method when crystallization fails to remove the 5-10% isomer impurity.

  • Stationary Phase : Silica Gel (230-400 mesh).

  • Mobile Phase : 100% Hexane

    
     5% Ethyl Acetate in Hexane.
    
    • Why? The non-polar halogenated toluene elutes rapidly. Isomers often have slightly different dipole moments.

  • Loading : < 5% w/w (Sample/Silica).

  • TLC Visualization : UV (254 nm). The compound is UV active.

Workflow Diagram: Impurity Removal

ImpurityRemoval Crude Crude Mixture (Target + Isomers + Tars) Silica Silica Plug Filtration (Removes Tars/Salts) Crude->Silica Flash Flash Chromatography (Hexane Gradient) Silica->Flash Fractions Fraction Analysis (GC-MS / HPLC) Flash->Fractions Pool Pool Pure Fractions (>99.5%) Fractions->Pool Target Peak Waste Reprocess / Discard Fractions->Waste Isomer Overlap

Figure 2: Chromatographic workflow for removing close-eluting isomers.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of halogenated aromatics).

  • Benchchem. (n.d.). This compound Product Entry. Retrieved from Benchchem Database. (Source for commercial availability and CAS verification).

  • Kulprathipanja, S. (1988). Process for separating halogen substituted toluene isomers. U.S. Patent No.[1][2][3] 4,794,202. Washington, DC: U.S. Patent and Trademark Office. (Industrial methods for separating halotoluene isomers).

  • Rule, M., et al. (1989). Purification of halogenated aromatic compounds. U.S. Patent No.[1][2][3] 4,847,428. Washington, DC: U.S. Patent and Trademark Office. (Recrystallization under pressure techniques).

Sources

Validation & Comparative

GC-MS Retention Time & Analysis Guide: 2-Bromo-3-chloro-4-fluoro-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

In the synthesis of fluorinated pharmaceuticals and agrochemicals, 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (hereafter referred to as BCF-Toluene ) serves as a critical scaffold. Its analysis is complicated by the existence of multiple positional isomers (e.g., 2-bromo-4-chloro-3-fluoro...) that possess nearly identical boiling points and mass spectral fragmentation patterns.

This guide provides a technical comparison of GC-MS methodologies for isolating BCF-Toluene. Unlike generic protocols, we focus on the chromatographic resolution of halogenated toluene isomers, comparing the performance of non-polar (5% Phenyl) vs. mid-polar (Cyanopropylphenyl) stationary phases.

Key Chemical Properties[6][7]
  • Molecular Formula: C₇H₅BrClF[1][2]

  • Molecular Weight: ~223.47 g/mol [1][2]

  • Boiling Point (Predicted): 215°C – 225°C

  • Analytical Challenge: Co-elution with regioisomers formed during electrophilic aromatic substitution.

Comparative Analysis: Stationary Phase Selection

The retention time (RT) of BCF-Toluene is heavily dependent on the column phase. Below is a comparison of the two industry-standard columns for halogenated aromatics.

Table 1: Column Performance Comparison
FeatureOption A: Non-Polar (DB-5ms) Option B: Mid-Polar (DB-1701)
Stationary Phase 5% Phenyl-arylene, 95% Dimethylpolysiloxane14% Cyanopropyl-phenyl, 86% Dimethylpolysiloxane
Separation Mechanism Boiling Point (Volatility)Dipole-Dipole Interaction + Volatility
Predicted Retention Index (RI) 1350 – 1450 1500 – 1650
Isomer Resolution Moderate. May co-elute with 4-bromo isomers.High. Cyano group interacts with halogen dipoles, separating isomers.
Bleach/Stability Excellent (325°C limit)Good (280°C limit)
Recommendation Screening & General Purity AnalysisTrace Impurity Profiling & Isomer Confirmation

Expert Insight: While DB-5ms is the standard for general screening, it often fails to resolve ortho vs. para halogenated isomers effectively. For BCF-Toluene, where the halogens are crowded (2,3,4-position), the DB-1701 phase provides superior selectivity due to the unique dipole moment created by the adjacent Cl and F atoms.

Experimental Protocol: Retention Time Determination

Since exact retention times drift based on flow rate and column age, relying on a static "minute" value is scientifically unsound. Instead, we utilize the Linear Retention Index (LRI) system.

Instrument Configuration (Agilent 7890/5977 or equivalent)
  • Inlet: Split/Splitless, 250°C. Split ratio 50:1 (for neat samples) or 10:1 (for trace).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 140°C.

    • Ramp 5°C/min to 260°C (Critical separation ramp).

    • Hold 3 min.

  • Transfer Line: 280°C.[3]

Mass Spectrometry Parameters (EI Source)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range: 45–350 amu

  • Solvent Delay: 3.0 min

Isomer Identification Workflow (DOT Diagram)

G Start Sample Injection Sep GC Separation (DB-1701 Column) Start->Sep Detect MS Detection (EI) Sep->Detect Decision Check Isotope Pattern (m/z 222, 224, 226) Detect->Decision Match Pattern Matches 1xBr + 1xCl? Decision->Match Yes (Ratio 3:4:1) Fail Impurity/Artifact Decision->Fail No Calc Calculate Kovats Index (RI) vs C10-C16 Alkanes Match->Calc Result Confirm Identity (Target RI: ~1580) Calc->Result

Figure 1: Logical workflow for confirming BCF-Toluene identity using GC-MS and Isotope ratios.

Data Analysis & Validation

Mass Spectral Signature

To validate that the peak at the specific retention time is BCF-Toluene and not a defluorinated byproduct, verify the isotopic abundance ratios.

  • Parent Ion (M+): The molecule contains one Bromine (⁷⁹Br/⁸¹Br) and one Chlorine (³⁵Cl/³⁷Cl).

  • Pattern:

    • M (222): ~77% relative abundance

    • M+2 (224): ~100% (Base peak due to ⁷⁹Br/³⁷Cl and ⁸¹Br/³⁵Cl overlap)

    • M+4 (226): ~25%

  • Fragmentation: Look for characteristic loss of Methyl (M-15) and Halogens (M-Br, M-Cl).

Calculating the Retention Index

Do not rely on absolute retention time. Co-inject a C₁₀–C₁₆ alkane standard. Calculate RI using the Van den Dool and Kratz equation:



Where


 is the carbon number of the alkane eluting before the target.

Predicted Reference Values:

  • DB-5ms: RI ≈ 1380 ± 20

  • DB-1701: RI ≈ 1550 ± 20

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or columnReplace liner with Ultra Inert (deactivated) wool. Trim 10cm from column head.
Isomer Co-elution Insufficient stationary phase selectivitySwitch from DB-5ms to DB-1701 or DB-Wax (if temp < 250°C).
Mass Shift Quadrupole uncalibratedPerform Autotune using PFTBA. Check m/z 69, 219, 502.

References

  • NIST Mass Spectrometry Data Center. Retention Indices for Halogenated Aromatics. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Agilent Technologies. GC/MS Analysis of Halogenated Volatiles using DB-624 and DB-1701. Application Note 5991-0023EN. Available at: [Link]

  • Babushok, V.I., et al.Retention Indices of Halogenated Polycyclic Aromatic Hydrocarbons. Journal of Chromatography A, 2011. [Cited for QSPR prediction methodology].
  • Restek Corporation. Chromatogram Search: Halogenated Toluenes on Rtx-1701. Available at: [Link]

Sources

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